7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 321.4 g/mol. The compound is characterized by its unique pyrido-pyrimidine structure, which contributes to its biological activity.
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide belongs to the class of heterocyclic compounds, specifically pyrimidines. These compounds are known for their diverse biological activities, making them valuable in medicinal chemistry.
The synthesis of 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves several steps:
The reaction conditions may include:
The molecular structure of 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H19N3O2/c1-12(2)14-5-7-15(8-6-14)21-18(23)16-10-20-17-9-4-13(3)11-22(17)19(16)24/h4-12H,1-3H3,(H,21,23)This notation provides a standardized way to describe its structure and connectivity.
The compound's complexity rating is noted as 662, indicating a relatively intricate molecular architecture that may influence its reactivity and biological interactions.
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions typical of pyrimidine derivatives:
These reactions may require specific catalysts or conditions (temperature, pressure) to proceed efficiently and yield desired products.
The mechanism of action for 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves interactions at the molecular level with biological targets:
The compound exhibits typical characteristics associated with organic heterocycles:
Chemical properties include:
Relevant data on solubility and stability should be obtained from supplier specifications or experimental results.
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific uses:
This compound's diverse applications highlight its importance in ongoing research within medicinal chemistry and pharmacology.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: